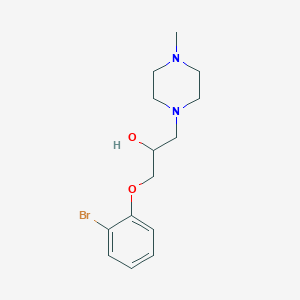
1-(2-Bromophenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromophenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol is a synthetic organic compound that features a bromophenoxy group and a methylpiperazinyl group attached to a propanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromophenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol typically involves the following steps:
Formation of 2-Bromophenol: This can be achieved by brominating phenol using bromine in the presence of a catalyst.
Etherification: The 2-bromophenol is then reacted with an appropriate epoxide, such as epichlorohydrin, under basic conditions to form the bromophenoxypropanol intermediate.
Nucleophilic Substitution: The intermediate is then reacted with 4-methylpiperazine under nucleophilic substitution conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Bromophenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC or KMnO4.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like LiAlH4.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate), KMnO4 (Potassium permanganate)
Reduction: LiAlH4 (Lithium aluminium hydride), NaBH4 (Sodium borohydride)
Substitution: Nucleophiles like NH3 (Ammonia), RSH (Thiols)
Major Products
Oxidation: Corresponding ketones or aldehydes
Reduction: Dehalogenated products
Substitution: Substituted derivatives with various functional groups
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, such as receptor binding or enzyme inhibition.
Industry: Utilized in the development of new materials or as a reagent in industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromophenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol would depend on its specific application. In a pharmacological context, it might interact with specific receptors or enzymes, altering their activity. The bromophenoxy group could facilitate binding to hydrophobic pockets, while the piperazine moiety might interact with polar or charged regions of the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Chlorophenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol: Similar structure with a chlorine atom instead of bromine.
1-(2-Fluorophenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol: Similar structure with a fluorine atom instead of bromine.
1-(2-Iodophenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol: Similar structure with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 1-(2-Bromophenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol can influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electronegativity can affect the compound’s binding affinity and specificity in biological systems.
Propiedades
Número CAS |
7042-81-1 |
|---|---|
Fórmula molecular |
C14H21BrN2O2 |
Peso molecular |
329.23 g/mol |
Nombre IUPAC |
1-(2-bromophenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol |
InChI |
InChI=1S/C14H21BrN2O2/c1-16-6-8-17(9-7-16)10-12(18)11-19-14-5-3-2-4-13(14)15/h2-5,12,18H,6-11H2,1H3 |
Clave InChI |
PVEJGXRWOCJHPD-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)CC(COC2=CC=CC=C2Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


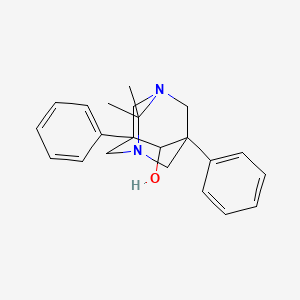

![5,7a-di-tert-butyl-3a,7a-dihydrospiro[indazole-6,2'-oxiran]-7(3H)-one](/img/structure/B14160635.png)
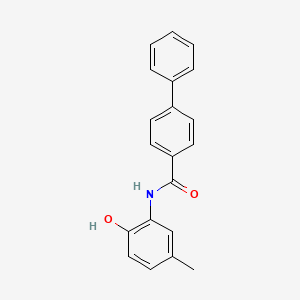


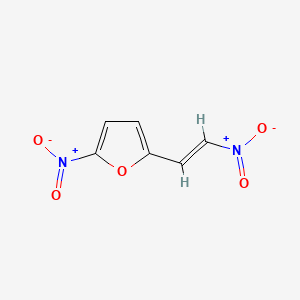
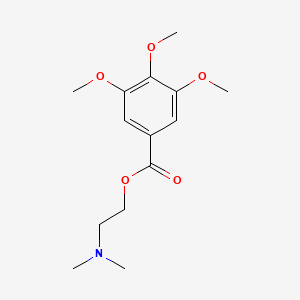
![Anthra[1,2-c]isoxazole-6,11-dione](/img/structure/B14160679.png)
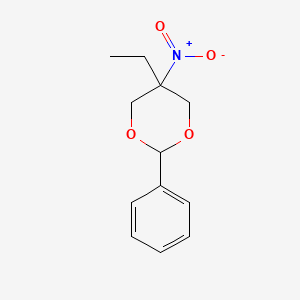
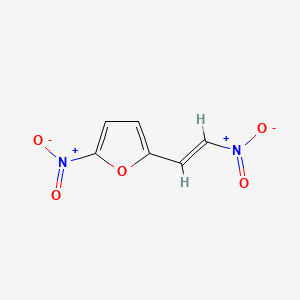
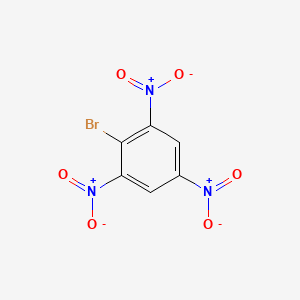
![1-(3,4-Dichlorophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B14160713.png)
![5-ethylsulfanyl-11-methyl-4-(4-methylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14160721.png)
